(R)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol
Description
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol is a chiral morpholine derivative with a benzyl substituent at the 4-position and two methyl groups at the 6,6-positions of the morpholine ring. The methanol group at the 2-position introduces polarity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
[(2R)-4-benzyl-6,6-dimethylmorpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCXMQRTZZKDM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H](O1)CO)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the morpholine, followed by the addition of benzyl bromide to form the benzylated product . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
®-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of benzyl alcohol or benzyl amine.
Substitution: Formation of benzyl azide or benzyl thiol derivatives.
Scientific Research Applications
®-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with morpholine and pyrrolidine derivatives. Below is an analysis of its closest analogues based on similarity scores (0.78–1.00 scale) and functional group variations .
Table 2: Key Analogues and Similarity Metrics
| CAS No. | Compound Name | Similarity | Structural Differences |
|---|---|---|---|
| 943442-96-4 | (R)-(4-Benzylmorpholin-2-yl)methanol | 1.00 | Lacks 6,6-dimethyl groups |
| 1416445-20-9 | (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol | 0.94 | Same core, stereochemistry unspecified |
| 110859-47-7 | (4-Benzylmorpholin-2-yl)methanamine | 0.91 | Methanol → methanamine substitution |
| 163439-82-5 | (3R,4R)-1-Benzylpyrrolidine-3,4-diol | 0.79 | Morpholine → pyrrolidine ring; diol substituents |
Functional Group and Reactivity Differences
(4-Benzylmorpholin-2-yl)methanamine (CAS 110859-47-7): Similarity: 0.91 Key Difference: The methanol group is replaced by methanamine (-NH₂), altering solubility and hydrogen-bonding capacity.
Pyrrolidine Derivatives (e.g., CAS 163439-82-5) :
Research and Data Gaps
- Literature Availability: No peer-reviewed studies directly analyze this compound’s biological or catalytic activity .
- Stereochemical Data: Limited information on enantiomeric purity beyond supplier claims (e.g., Combi-Blocks specifies "R" configuration) .
Biological Activity
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activity, and relevant research findings.
Chemical Structure and Synthesis
This compound features a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 2-position. Its molecular formula is C14H21NO2, with a molecular weight of 235.32 g/mol. The synthesis typically involves the reaction of 4-benzylmorpholine with formaldehyde and reducing agents under controlled conditions to yield the desired product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical processes such as neurotransmitter systems and cellular signaling pathways .
Biological Activity
Research has highlighted several potential biological activities associated with this compound:
- Antidepressant Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering antidepressant effects .
- Antitumor Activity : There are indications that this compound exhibits antitumor properties, warranting further investigation into its mechanisms and efficacy in cancer treatment .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could have implications for drug development targeting specific diseases .
Case Studies and Research Findings
- Enzyme Interaction Studies : A study demonstrated that this compound interacts with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its pharmacological applications .
- Antidepressant Activity : In a controlled experiment involving animal models, this compound showed significant effects on serotonin levels, suggesting a mechanism similar to conventional antidepressants .
- Antitumor Studies : Research conducted on cell lines indicated that the compound inhibits cell proliferation in certain cancer types, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (R)-(4-Benzylmorpholine) | Lacks dimethyl substitution; simpler structure | Limited studies on biological activity |
| (S)-(4-Benzyl-6-methylmorpholin-2-YL)methanol | One methyl group; similar but less complex | Potential enzyme interactions noted |
| This compound | Unique dimethyl substitution enhances reactivity | Notable antidepressant and antitumor effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
